2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-12(7-17-9(2)18-8)10-4-3-5-11(6-10)19-13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCHLWMJKMPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=CC=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxy reagent, such as trifluoromethyl hypofluorite (CF3OF), in the presence of a base.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethoxy group, leading to various reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4-dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 2,4-dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1.1. Cancer Therapy
One of the primary applications of 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine derivatives is their role as selective inhibitors in cancer treatment. Research indicates that pyrimidine derivatives can effectively inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and is implicated in various cancers.
- CDK9 Inhibition : A series of studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against CDK9. For instance, certain derivatives exhibit up to 156-fold selectivity for CDK9 over CDK2, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
| Compound | CDK9 Selectivity | IC50 (µM) | Notes |
|---|---|---|---|
| 30m | 100-fold | 0.36-0.86 | Highly selective for CDK9 |
| 30k | 156-fold | Not specified | Most selective compound in series |
1.2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. Pyrimidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- COX-2 Inhibition : In vitro studies reveal that certain pyrimidine compounds exhibit potent inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that these derivatives could serve as effective alternatives for managing inflammation.
| Compound | COX-2 IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|
| 5 | 0.04 ± 0.09 | Celecoxib | Comparable efficacy |
| 6 | 0.04 ± 0.02 | Celecoxib | Comparable efficacy |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of pyrimidine derivatives.
2.1. Modifications and Their Effects
Research has identified key modifications that enhance the biological activity of these compounds:
- Trifluoromethoxy Substitution : The presence of a trifluoromethoxy group significantly impacts both the potency and selectivity of the compound against target enzymes like CDK9 and COX-2 .
- Alkyl Chain Variations : Substituting different alkyl groups at specific positions on the pyrimidine ring can lead to substantial changes in inhibitory activity, as seen with various analogs tested for their effects on COX enzymes and kinases .
3.1. In Vivo Studies
In vivo studies using animal models have demonstrated that compounds derived from 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine can significantly reduce inflammation and tumor growth.
- Tumor Models : Animal studies showed that specific derivatives reduced tumor volume in xenograft models by inhibiting CDK9 activity, suggesting potential for clinical application in cancer therapies .
3.2. Clinical Implications
The promising results from both in vitro and in vivo studies indicate that these compounds could lead to new therapeutic agents for cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Chemical Reactivity: The trifluoromethoxy group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles in various chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound enhances lipophilicity and steric bulk compared to trifluoromethyl (-CF₃) substituents in analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This may influence binding affinity in biological targets .
Chlorine vs. Methyl Substituents : Chlorine atoms (e.g., in ) increase electronegativity, whereas methyl groups (as in the target compound) may improve metabolic stability by reducing oxidative dehalogenation risks .
Biological Activity
Introduction
2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethoxy group, which enhances its electrophilicity and reactivity. The presence of the trifluoromethoxy group is significant as it imparts unique electronic properties that can influence biological interactions.
Molecular Formula
- Molecular Formula : C12H12F3N3O
Anticancer Properties
Research has shown that 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation in various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer).
- IC50 Values :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism : Likely involves interference with bacterial cell wall synthesis or function.
- In Vitro Studies : Showed promising results in inhibiting bacterial growth at concentrations lower than traditional antibiotics .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the pyrimidine structure can significantly impact biological activity. The trifluoromethoxy group enhances binding affinity to target enzymes and receptors.
| Substituent | Biological Activity | Notes |
|---|---|---|
| Trifluoromethoxy | Enhanced anticancer activity | Increases electrophilicity |
| Methyl groups | Increased lipophilicity | Affects cellular uptake |
Study 1: Anticancer Efficacy in Animal Models
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size and metastasis compared to control groups. The compound demonstrated a favorable safety profile with no observed toxicity at therapeutic doses .
Study 2: Antimicrobial Efficacy Against MRSA
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against MRSA. The results indicated a notable reduction in colony-forming units (CFUs) after treatment, supporting its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine?
- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents onto the pyrimidine core. For example, trifluoromethoxy groups are often incorporated via halogen exchange or using trifluoromethylation reagents under controlled conditions. Post-synthetic modifications (e.g., methylation at the 2- and 4-positions) require anhydrous environments and catalysts like Pd(PPh₃)₄. Structural confirmation should follow using NMR, HRMS, and X-ray crystallography .
- Safety : Use inert atmosphere (glovebox) for air-sensitive steps and adhere to protocols for handling fluorinated reagents .
Q. What safety protocols are critical during experimental handling?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates (e.g., trifluoromethoxy-containing precursors) .
- Waste Management : Segregate halogenated and fluorinated waste; collaborate with certified disposal agencies to prevent environmental release of persistent pollutants .
Q. How is the compound’s structural integrity validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity.
- Mass Spectrometry : HRMS for molecular ion verification.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between the pyrimidine ring and aryl groups) .
Advanced Research Questions
Q. What strategies optimize this compound’s application in medicinal chemistry (e.g., enzyme inhibition)?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance binding affinity to hydrophobic enzyme pockets. Docking studies using software like AutoDock Vina can predict interactions with target proteins (e.g., kinases) .
- Biological Assays : Test inhibitory potency via fluorescence-based assays (e.g., ATPase activity) and validate with IC₅₀ calculations. Cross-validate using crystallographic data of ligand-protein complexes .
Q. How to resolve contradictions in bioactivity data across studies?
- Data Triangulation : Compare results from orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays).
- Experimental Replication : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) and use positive controls (e.g., known kinase inhibitors) .
Q. What are the trade-offs between X-ray crystallography and NMR for conformational analysis?
- X-ray Crystallography : Provides high-resolution (<1 Å) static structures but requires single crystals, which may be challenging for flexible analogs. Suitable for rigid, crystalline derivatives .
- NMR Spectroscopy : Captures dynamic conformations in solution but has lower resolution. Use NOESY/ROESY to study intramolecular interactions in non-crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
